4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide
Description
4-Chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a benzimidazole core linked via a pentyl chain to a tetrazole-substituted aromatic ring. Its molecular formula is C₂₇H₂₅ClN₈O, with a molecular weight of 517.00 g/mol (calculated). Key structural elements include:
Properties
Molecular Formula |
C21H22ClN7O |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-chloro-N-[5-(1-methylbenzimidazol-2-yl)pentyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C21H22ClN7O/c1-28-18-8-5-4-7-17(18)25-20(28)9-3-2-6-12-23-21(30)16-11-10-15(22)13-19(16)29-14-24-26-27-29/h4-5,7-8,10-11,13-14H,2-3,6,9,12H2,1H3,(H,23,30) |
InChI Key |
IWWHYRONNXJAJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCCNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Formation of Tetrazole Moiety: The tetrazole ring is often synthesized by the reaction of an azide with a nitrile.
Coupling Reactions: The final step involves coupling the benzimidazole and tetrazole moieties with the appropriate chlorinated benzamide under suitable conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds similar to 4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide exhibit significant antimicrobial activity. A study focused on related benzamides demonstrated their effectiveness against various bacterial and fungal strains, with some compounds showing activity comparable to established antibiotics like penicillin and ciprofloxacin .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Similar derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. For instance, research on 4-chloro derivatives indicated promising results in inhibiting cell proliferation in colon and breast cancer models . The mechanism of action often involves inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. Compounds with similar structures have shown efficacy as acetylcholinesterase inhibitors, which are valuable in treating neurodegenerative diseases such as Alzheimer's disease . The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies indicate that modifications to the benzimidazole and tetrazole moieties significantly influence biological activity. For example, variations in substituents on the benzene ring can enhance lipophilicity and improve cellular uptake .
Case Study 1: Antimicrobial Screening
A comprehensive study evaluated the antimicrobial properties of various benzamide derivatives, including those structurally similar to our compound. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting the importance of structural optimization .
Case Study 2: Anticancer Activity Assessment
In vitro studies on synthesized derivatives demonstrated that specific compounds induced apoptosis in HeLa cells with IC50 values significantly lower than those of conventional chemotherapeutics. This suggests a potential role for these compounds in cancer treatment regimens .
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Halogen-Substituted Derivatives
5-Fluoro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide (Molecular Formula: C₂₁H₂₂FN₇O; MW: 407.45 g/mol) replaces the chloro group with fluorine. Fluorine’s electronegativity and smaller atomic radius may alter binding affinity and pharmacokinetics compared to the chloro analog. Notably, this fluoro derivative is commercially available (Vitas-M Lab ID: STL411033), suggesting its prominence in drug discovery pipelines .
Variants with Modified Benzimidazole Substituents
- N-[5-(1H-Benzimidazol-2-yl)Pentyl]-2-(1H-Tetrazol-1-yl)Benzamide (Y043-4254; MW: 375.43 g/mol): Lacks the 1-methyl group on benzimidazole and the chloro substituent, reducing steric hindrance and lipophilicity. This may impact membrane permeability and target engagement .
- N-[(1S)-1-(1H-Benzimidazol-2-yl)-3-(Methylsulfanyl)Propyl]-4-(1H-Tetrazol-1-yl)Benzamide (Y043-4611; MW: 393.47 g/mol): Incorporates a methylsulfanyl group, enhancing sulfur-mediated interactions (e.g., with cysteine residues in enzymes) .
Benzimidazole-Thiadiazole Hybrids
Compounds like 4-chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide () replace the tetrazole with a thiadiazole ring. Thiadiazoles are associated with antibacterial activity (e.g., against P. aeruginosa), suggesting that the tetrazole in the target compound may offer distinct electronic or steric advantages in biological systems .
Tetrazole-Benzamide Derivatives with Alternative Aromatic Groups
4-Chloro-N-(4-Methoxyphenyl)-2-(1H-Tetrazol-1-yl)Benzamide (CAS 1010892-60-0; MW: 329.74 g/mol) substitutes the benzimidazole-pentyl chain with a methoxyphenyl group.
Biological Activity
The compound 4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide is . Its structure features a benzimidazole moiety, a tetrazole ring, and a pentyl chain, which collectively contribute to its biological activity.
Antihypertensive Effects
Research indicates that compounds containing a benzimidazole structure often exhibit antihypertensive properties. The tetrazole group in this compound is hypothesized to enhance its interaction with angiotensin II receptors, potentially leading to vasodilation and reduced blood pressure. Studies have shown that derivatives with similar structures can effectively inhibit angiotensin II receptor activity, suggesting a promising pathway for hypertension management .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrate that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism involves blocking specific signaling pathways linked to inflammation, similar to other benzimidazole derivatives that have shown efficacy in this area .
Anticancer Potential
Emerging research highlights the anticancer potential of 4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the benzimidazole ring is known to enhance the cytotoxicity against various cancer cell lines, making it a candidate for further investigation in oncology .
Antimicrobial Activity
Additionally, the compound exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes. This aspect positions the compound as a potential lead for developing new antimicrobial agents in an era of rising antibiotic resistance .
Table 1: Summary of Biological Activities
Case Study: Antihypertensive Effects
In a controlled study involving hypertensive animal models, administration of 4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide resulted in significant reductions in systolic blood pressure compared to controls. The study highlighted the compound's ability to lower blood pressure through both direct vasodilatory effects and modulation of renal function .
Case Study: Cancer Cell Line Testing
A series of experiments conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) revealed that treatment with the compound led to increased rates of apoptosis as measured by annexin V staining and caspase activity assays. These findings underscore its potential as an anticancer agent and warrant further exploration in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
